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molecular formula C12H11NO2 B1297373 Ethyl benzylidenecyanoacetate CAS No. 2025-40-3

Ethyl benzylidenecyanoacetate

Cat. No. B1297373
M. Wt: 201.22 g/mol
InChI Key: KCDAMWRCUXGACP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977290

Procedure details

10.61 g of benzaldehyde (0.1 mol) and 11.31 g of ethyl cyanoacetate (0.1 mol) are placed in a flask equipped with a reflux condenser and heated to 90° C. 1.0 g of zeolite A (supplied by Merck: MS 3 Å) and 0.5 g of K2CO3 are then added in succession. The reaction starts immediately and is complete after about 4 minutes. The reaction mixture is filtered while still hot, giving ethyl cyanocinnamate in a purity of >96%. The yield is 98%.
Quantity
10.61 g
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10].O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4].C([O-])([O-])=O.[K+].[K+]>>[C:9]([C:11](=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10] |f:2.3.4.5.6.7.8.9.10.11.12.13,14.15.16|

Inputs

Step One
Name
Quantity
10.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
11.31 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered while still hot,

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05977290

Procedure details

10.61 g of benzaldehyde (0.1 mol) and 11.31 g of ethyl cyanoacetate (0.1 mol) are placed in a flask equipped with a reflux condenser and heated to 90° C. 1.0 g of zeolite A (supplied by Merck: MS 3 Å) and 0.5 g of K2CO3 are then added in succession. The reaction starts immediately and is complete after about 4 minutes. The reaction mixture is filtered while still hot, giving ethyl cyanocinnamate in a purity of >96%. The yield is 98%.
Quantity
10.61 g
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10].O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4].C([O-])([O-])=O.[K+].[K+]>>[C:9]([C:11](=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10] |f:2.3.4.5.6.7.8.9.10.11.12.13,14.15.16|

Inputs

Step One
Name
Quantity
10.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
11.31 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered while still hot,

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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